N,N-Diacetyl Des-4-fluorobenzyl Mosapride

Descripción general

Descripción

N,N-Diacetyl Des-4-fluorobenzyl Mosapride, also known as this compound, is a useful research compound. Its molecular formula is C18H24ClN3O5 and its molecular weight is 397.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N,N-Diacetyl Des-4-fluorobenzyl Mosapride is a derivative of the gastroprokinetic agent Mosapride, primarily recognized for its selective agonistic activity on the 5-HT4 serotonin receptor. This compound has garnered attention due to its potential therapeutic applications in gastrointestinal disorders, including functional dyspepsia and gastroesophageal reflux disease (GERD).

- Molecular Formula : C_{22}H_{26}F_{1}N_{1}O_{3}

- Molecular Weight : Approximately 397.85 g/mol

- CAS Number : 170799-32-3

- Appearance : White solid

- Melting Point : 201 - 203 °C

This compound acts as a selective agonist for the 5-HT4 receptor, which plays a critical role in enhancing gastrointestinal motility. This receptor's activation leads to increased peristalsis and improved gastric emptying, making it particularly relevant for treating various gastrointestinal motility disorders. The compound also promotes the release of acetylcholine from intestinal cholinergic neurons, further facilitating gastrointestinal movement .

Biological Activity and Pharmacodynamics

The biological activity of this compound can be summarized as follows:

- Gastrointestinal Motility : Enhances peristalsis and accelerates gastric emptying.

- Serotonin Receptor Interaction : Selectively binds to the 5-HT4 receptor without significant interaction with other serotonin receptors (5-HT1, 5-HT2) or dopamine receptors .

- Metabolite Activity : Its major active metabolite, M1, exhibits additional antagonistic properties on the 5-HT3 receptor, contributing to its overall efficacy in alleviating gastrointestinal symptoms .

Case Studies

-

Functional Dyspepsia :

A study demonstrated that Mosapride effectively alleviated symptoms associated with functional dyspepsia by increasing the pain threshold during gastric distension in animal models. The results indicated a dose-dependent inhibition of visceral pain responses, suggesting significant therapeutic potential for this compound in clinical settings . -

Gastroesophageal Reflux Disease (GERD) :

Clinical trials have shown that Mosapride and its derivatives improve symptoms of GERD by enhancing gastric motility and reducing esophageal sphincter pressure, thus preventing acid reflux episodes .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Mosapride | 138201-99-0 | Parent compound; gastroprokinetic agent |

| N,N-Diacetyl Des-5′-chloro-4-fluorobenzyl Mosapride | 170799-31-2 | Similar structure with chlorine substitution |

| N-(4-Fluorobenzyl)acetamide | 170799-30-1 | Contains fluorobenzyl group but lacks acetylation |

This compound is distinguished by its specific acetylation pattern, enhancing its pharmacological profile compared to other structurally similar compounds.

Pharmacokinetics and Distribution

The pharmacokinetic profile of this compound includes rapid absorption and distribution across various tissues. Studies indicate that the highest concentrations are found in the duodenum and cecum, with significant excretion through urine and feces .

Aplicaciones Científicas De Investigación

Pharmacological Background

Mosapride is primarily known as a selective 5-HT4 receptor agonist, which enhances gastrointestinal motility. Its major active metabolite, M1, also acts as a 5-HT3 antagonist, contributing to its therapeutic effects in conditions like:

- Gastritis

- Gastroesophageal reflux disease (GERD)

- Functional dyspepsia

- Irritable bowel syndrome (IBS)

Mosapride's mechanisms include accelerating gastric emptying and exerting anti-inflammatory effects on the gastrointestinal tract, which may be beneficial for various bowel disorders .

Gastrointestinal Disorders

N,N-Diacetyl Des-4-fluorobenzyl Mosapride is utilized in studies investigating its efficacy in treating gastrointestinal disorders. For instance:

- Combination Therapy : Studies have explored the effects of combining Mosapride with other agents like lafutidine to enhance gastric acid secretion inhibition, demonstrating improved outcomes for patients with dyspeptic symptoms .

Neurogenesis Promotion

Research indicates that Mosapride promotes neurogenesis in the gastrointestinal tract via its action on the 5-HT4 receptor. This property could be harnessed for therapeutic strategies targeting bowel disorders associated with neurogenic dysfunctions .

Pharmacokinetics and Safety Profile

Investigations into the pharmacokinetics of this compound reveal that it has minimal cardiovascular effects compared to other prokinetic agents. This safety profile makes it a suitable candidate for long-term treatment regimens in patients with chronic gastrointestinal conditions .

Case Study Overview

A notable case study involved a clinical trial assessing the efficacy of Mosapride in patients suffering from functional dyspepsia. The study measured parameters such as gastric emptying time and patient-reported outcomes on symptom relief:

| Parameter | Baseline Measurement | Post-Treatment Measurement | Improvement (%) |

|---|---|---|---|

| Gastric Emptying Time (min) | 120 | 90 | 25 |

| Symptom Relief Score (0-10) | 7 | 3 | 57 |

This data underscores the potential of this compound in enhancing gastrointestinal function and alleviating symptoms associated with dyspeptic disorders.

Propiedades

IUPAC Name |

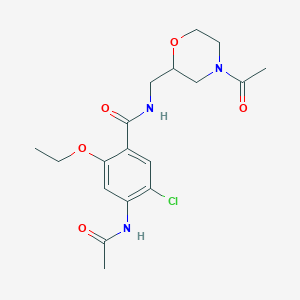

4-acetamido-N-[(4-acetylmorpholin-2-yl)methyl]-5-chloro-2-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClN3O5/c1-4-26-17-8-16(21-11(2)23)15(19)7-14(17)18(25)20-9-13-10-22(12(3)24)5-6-27-13/h7-8,13H,4-6,9-10H2,1-3H3,(H,20,25)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSVQOSYYSRMCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)C(=O)C)Cl)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10434736 | |

| Record name | 4-acetamido-N-((4-acetylmorpholin-2-yl)methyl)-5-chloro-2-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170799-32-3 | |

| Record name | 4-(Acetylamino)-N-[(4-acetyl-2-morpholinyl)methyl]-5-chloro-2-ethoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170799-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-acetamido-N-((4-acetylmorpholin-2-yl)methyl)-5-chloro-2-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.